
4-(4-chlorophenyl)thiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)thiane is a heterocyclic compound with the molecular formula C11H13ClS It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom, and a 4-chlorophenyl group attached to the fourth carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)thiane typically involves the reaction of 4-chlorobenzaldehyde with a thiopyran precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)thiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)thiane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)thiane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Another thiopyran derivative with different substituents.
2H-Thiopyran-4-carboxylic acid: Contains a carboxyl group instead of a chlorophenyl group.
Tetrahydro-2H-thiopyran-4-ol: Contains a hydroxyl group on the thiopyran ring
Uniqueness
4-(4-chlorophenyl)thiane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
CAS No. |
774-51-6 |
|---|---|
Molecular Formula |
C11H13ClS |
Molecular Weight |
212.74 g/mol |
IUPAC Name |
4-(4-chlorophenyl)thiane |
InChI |
InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |
InChI Key |
WROVLOOOXFUDMO-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CSCCC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


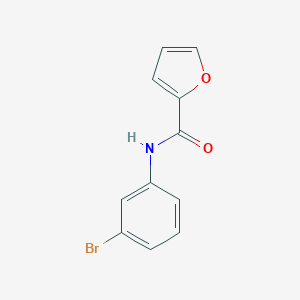
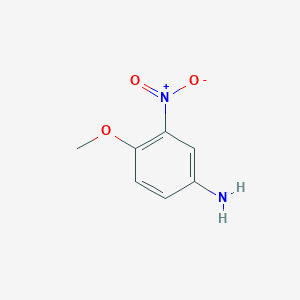
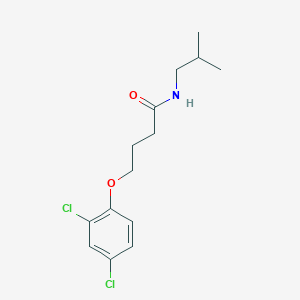
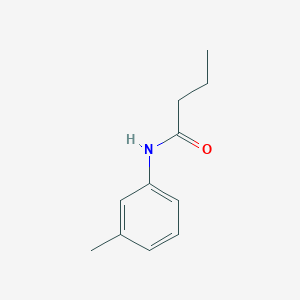
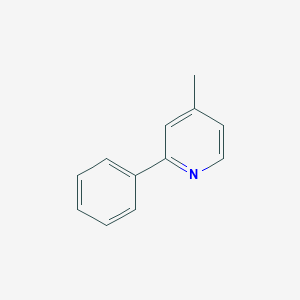
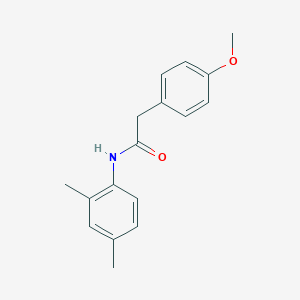



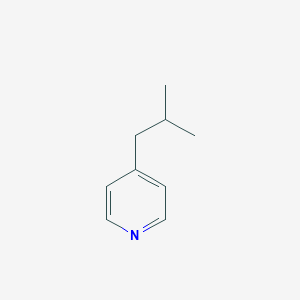
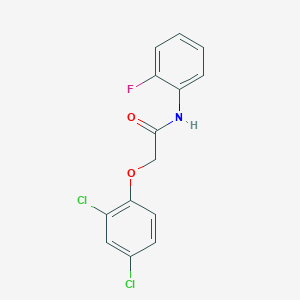

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)

